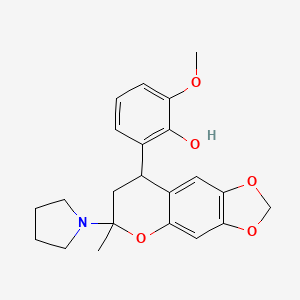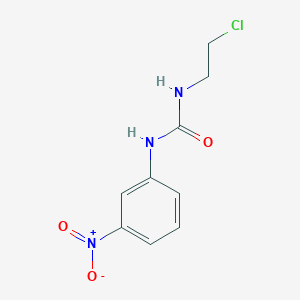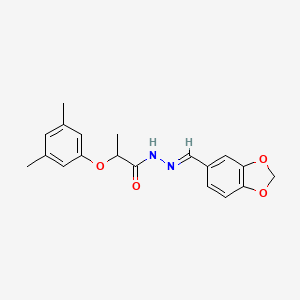![molecular formula C14H13ClN2O2 B11994912 N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are usually alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It has shown promise in preliminary studies as a potential drug candidate for treating certain diseases.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group may interact with certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-(1-(2-chlorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide: This compound has a similar structure but with an additional methyl group on the furohydrazide moiety.
N’-(1-(4-chlorophenyl)ethylidene)-2-methyl-3-furohydrazide: This compound has the chlorophenyl group in a different position, which can affect its reactivity and interactions with molecular targets.
The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(11-5-3-4-6-13(11)15)16-17-14(18)12-7-8-19-10(12)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
InChI-Schlüssel |
HKIIDOAELHLHLG-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)

![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)

